

A Technical Guide to Hexaethylene Glycol Decyl Ether: Properties and Applications

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Compound of Interest

Compound Name: *Hexaethylene glycol decyl ether*

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For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol decyl ether, a non-ionic surfactant, is a versatile tool in various scientific disciplines, particularly in biochemistry, pharmacology, and materials science. Its amphipathic nature, arising from a hydrophilic hexaethylene glycol head and a hydrophobic decyl tail, allows it to form micelles in aqueous solutions and interact with biological membranes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its applications in key research areas.

Core Physical and Chemical Properties

The fundamental properties of **Hexaethylene glycol decyl ether** (C10E6) are summarized below. These characteristics are crucial for its application in forming stable emulsions, solubilizing hydrophobic molecules, and interacting with biological systems.

Property	Value	Source(s)
Chemical Formula	C22H46O7	[1]
Molecular Weight	422.6 g/mol	[1]
CAS Number	5168-89-8	[1][2]
Appearance	Clear, colorless liquid at room temperature	
Density	0.987 g/mL at 25 °C	[1]
Boiling Point	496.6 °C at 760 mmHg	[1]
Melting Point	Below 25 °C (liquid at room temperature)	Inferred
Critical Micelle Concentration (CMC)	In the millimolar range (estimated)	

In-Depth Physicochemical Data

A more detailed look at the physicochemical parameters of **Hexaethylene glycol decyl ether** reveals its behavior in solution and at interfaces, which is critical for its function as a surfactant.

Parameter	Value/Description	Source(s)
Synonyms	C10E6, Decyl hexaethylene glycol ether, Polyoxyethylene (6) decyl ether	[1][2]
Solubility	Soluble in Dimethyl sulfoxide (DMSO).[3] Glycol ethers exhibit a range of solubilities in water and organic solvents depending on the length of the alkyl chain and the number of ethylene glycol units.[4]	[3]
Refractive Index	n ₂₀ /D 1.455	[1]
Storage Temperature	2-8°C	[1]

Experimental Protocols

Understanding the methodologies used to determine the key properties of surfactants is essential for researchers. Below are detailed protocols for determining the Critical Micelle Concentration (CMC) and solubility.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[5] Several methods can be employed for its determination:

1. Surface Tension Method:

- Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]
- Procedure:
 - Prepare a series of aqueous solutions of **Hexaethylene glycol decyl ether** with varying concentrations.

- Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.^[6]

2. Conductivity Method (for ionic surfactants, but can be adapted for non-ionic surfactants with additives):

- Principle: The molar conductivity of an ionic surfactant solution changes at the CMC due to the different mobility of micelles compared to individual surfactant ions. For non-ionic surfactants, a change in the conductivity of an added electrolyte can be monitored.
- Procedure:
 - Prepare a series of surfactant solutions in deionized water containing a small amount of a background electrolyte.
 - Measure the electrical conductivity of each solution.
 - Plot the conductivity against the surfactant concentration.
 - The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

3. Fluorescence Spectroscopy Method:

- Principle: A fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment is used. The probe partitions into the hydrophobic core of the micelles above the CMC, leading to a change in its fluorescence spectrum.
- Procedure:
 - Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

- Measure the fluorescence emission spectrum of each solution.
- Analyze the changes in the fluorescence intensity or the ratio of intensities at different wavelengths (e.g., the I1/I3 ratio for pyrene).
- Plot the chosen fluorescence parameter against the surfactant concentration. The CMC is determined from the inflection point of the curve.^[4]

Determination of Solubility

1. Static Equilibrium Method:

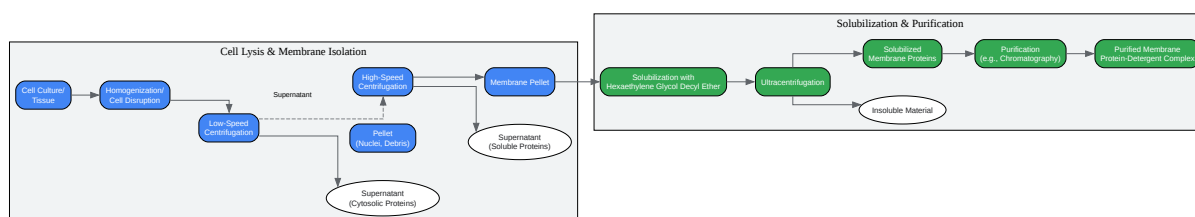
- Principle: An excess of the surfactant is equilibrated with the solvent at a constant temperature, and the concentration of the dissolved surfactant in the saturated solution is determined.^[7]
- Procedure:
 - Add an excess amount of **Hexaethylene glycol decyl ether** to a known volume of the solvent (e.g., water, ethanol, etc.) in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).^[7]
 - Allow the undissolved surfactant to settle or separate by centrifugation.
 - Carefully withdraw a known volume of the clear supernatant.
 - Determine the concentration of the surfactant in the supernatant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated refractive index measurement.
 - The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Applications in Research and Drug Development

Hexaethylene glycol decyl ether's properties make it a valuable component in several research and development applications.

Membrane Protein Extraction

Non-ionic detergents like **Hexaethylene glycol decyl ether** are crucial for solubilizing and purifying integral membrane proteins from their native lipid bilayer environment while preserving their structure and function.^{[8][9]}

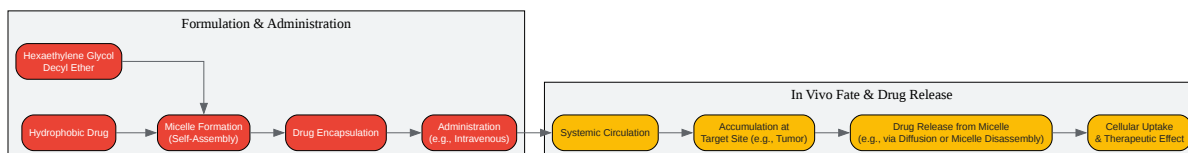


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Caption: Workflow for membrane protein extraction using a non-ionic detergent.

Drug Delivery Systems

The ability of **Hexaethylene glycol decyl ether** to form micelles makes it a promising vehicle for the delivery of hydrophobic drugs. These drugs can be encapsulated within the hydrophobic core of the micelles, increasing their solubility in aqueous environments and potentially enhancing their bioavailability.^{[10][11]}



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Caption: Mechanism of micellar drug delivery for a hydrophobic drug.

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